![molecular formula C20H20N2O3S B4881042 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4881042.png)
5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as DMTB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves its ability to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes, including glycolysis, DNA repair, and apoptosis. Inhibition of GAPDH by 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one leads to the accumulation of reactive oxygen species (ROS) and the activation of the p53 pathway, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory properties. 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, one limitation of 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is its low solubility in water, which may limit its effectiveness in vivo.
Future Directions
For research on 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the development of more effective formulations for in vivo use. Additionally, the development of analogs of 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one may lead to compounds with improved solubility and efficacy.
Synthesis Methods
The synthesis of 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 2-(2,4-dimethylphenoxy)ethanamine with 3-formylsalicylic acid in the presence of thionyl chloride to form the Schiff base intermediate. This intermediate is then reacted with 2-aminothiazolidin-4-one to form 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one.
Scientific Research Applications
5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to have potential applications in the field of medicine, specifically in the treatment of cancer. Studies have shown that 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, and inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to the tumor. 5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
(5Z)-2-amino-5-[[3-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-6-7-17(14(2)10-13)25-9-8-24-16-5-3-4-15(11-16)12-18-19(23)22-20(21)26-18/h3-7,10-12H,8-9H2,1-2H3,(H2,21,22,23)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXQUOKQFLHQLQ-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[2-(2,4-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one |
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